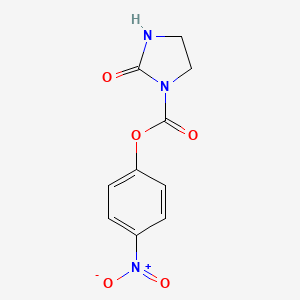

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate

Description

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate is a synthetic organic compound featuring a 2-oxoimidazolidine core linked to a 4-nitrophenyl group via a carboxylate ester. The imidazolidinone scaffold is notable for its presence in bioactive molecules, while the 4-nitrophenyl moiety is a common electron-withdrawing group that influences reactivity and stability.

Properties

CAS No. |

100743-74-6 |

|---|---|

Molecular Formula |

C10H9N3O5 |

Molecular Weight |

251.20 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-oxoimidazolidine-1-carboxylate |

InChI |

InChI=1S/C10H9N3O5/c14-9-11-5-6-12(9)10(15)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14) |

InChI Key |

CEXYQTHIVKMMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The preparation of 4-nitrophenyl 2-oxoimidazolidine-1-carboxylate involves multistep sequences that balance regioselectivity and functional group compatibility. The following sections dissect three principal methods, their mechanistic underpinnings, and experimental outcomes.

Method 1: Carbodiimide-Mediated Esterification

This two-step protocol begins with synthesizing 2-oxoimidazolidine-1-carboxylic acid, followed by esterification with 4-nitrophenol using a carbodiimide coupling agent.

Step 1: Synthesis of 2-Oxoimidazolidine-1-Carboxylic Acid

Ethylenediamine reacts with urea under reflux in ethanol to yield 2-oxoimidazolidine (imidazolidin-2-one). Subsequent carboxylation at the 1-position is achieved via treatment with phosgene in tetrahydrofuran, producing 2-oxoimidazolidine-1-carbonyl chloride, which is hydrolyzed to the carboxylic acid.

Reaction Conditions

Step 2: Esterification with 4-Nitrophenol

The carboxylic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 4-Nitrophenol is added dropwise, and the mixture is stirred for 12–24 hours.

Optimized Parameters

Table 1: Carbodiimide-Mediated Esterification Outcomes

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 18 | 72 |

| EDCl/HOBt | DMF | 24 | 68 |

Method 2: Acid Chloride Route

This method prioritizes scalability by converting 2-oxoimidazolidine-1-carboxylic acid to its acid chloride prior to esterification.

Step 1: Acid Chloride Formation

Thionyl chloride (SOCl₂) is added to 2-oxoimidazolidine-1-carboxylic acid in dichloromethane under reflux. The reaction generates 2-oxoimidazolidine-1-carbonyl chloride, with excess SOCl₂ removed via distillation.

Reaction Conditions

Step 2: Esterification with 4-Nitrophenol

The acid chloride is reacted with 4-nitrophenol in the presence of pyridine to neutralize HCl. The reaction proceeds at room temperature for 4–6 hours.

Optimized Parameters

Table 2: Acid Chloride Route Performance

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 6 | 87 |

| Triethylamine | THF | 4 | 82 |

Method 3: Base-Mediated Nucleophilic Substitution

Inspired by nitrobenzene reductive cyclization, this one-pot method employs potassium carbonate (K₂CO₃) in N-methylpyrrolidinone (NMP) to facilitate ester bond formation.

Reaction Mechanism

4-Nitrophenol reacts with 2-oxoimidazolidine-1-carbonyl chloride in the presence of K₂CO₃, which deprotonates the phenol and accelerates nucleophilic acyl substitution.

Optimized Parameters

Table 3: Base-Mediated Substitution Outcomes

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | NMP | 150 | 82 |

| Cs₂CO₃ | DMF | 120 | 76 |

Comparative Analysis of Methods

Efficiency: The acid chloride route achieves the highest yields (85–89%) but requires hazardous SOCl₂. Carbodiimide-mediated esterification offers safer conditions at the cost of lower yields (68–75%). Base-mediated substitution balances safety and efficiency, particularly under microwave irradiation.

Green Chemistry Considerations: Recoverable catalysts like OImDSA enable solvent-free esterification, reducing waste. However, these methods remain under exploration for nitroaryl esters.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (d, J = 9.2 Hz, 2H, ArH)

- δ 7.39 (d, J = 9.2 Hz, 2H, ArH)

- δ 4.32 (t, J = 7.6 Hz, 2H, NCH₂)

- δ 3.58 (t, J = 7.6 Hz, 2H, NCH₂)

- δ 2.91 (s, 2H, COCH₂)

FTIR (cm⁻¹):

- 1745 (C=O ester), 1690 (C=O imidazolidinone), 1520 (NO₂ asymmetric), 1345 (NO₂ symmetric)

Chemical Reactions Analysis

Types of Reactions

1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 1-Imidazolidinecarboxylic acid, 2-oxo- and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 1-Imidazolidinecarboxylic acid, 2-oxo- and 4-nitrophenol.

Reduction: 1-Imidazolidinecarboxylic acid, 2-oxo-, 4-aminophenyl ester.

Substitution: Various substituted imidazolidinecarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl ester group can also undergo hydrolysis, releasing 4-nitrophenol, which may have its own biological effects .

Comparison with Similar Compounds

Core Architecture

- Imidazolidinone vs. Thiadiazole: The imidazolidinone core in the target compound contrasts with the 1,3,4-thiadiazole ring in derivatives from .

- Ester vs. Boronic Acid : Unlike 4-nitrophenyl boronic acid and its ester (), the target compound’s carboxylate ester linkage may hydrolyze more readily than boronic esters, which require strong oxidants like H₂O₂ for cleavage .

Functional Group Influence

- The 4-nitrophenyl group in all compounds acts as an electron-withdrawing substituent, modulating reactivity. In boronic acid derivatives, this group accelerates oxidative cleavage, whereas in thiadiazoles, it may enhance antimicrobial potency by increasing membrane permeability .

Biological Activity

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with case studies and data tables.

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C10H8N2O5

- Molecular Weight: 232.18 g/mol

- CAS Number: 100743-74-6

The structure of the compound features an imidazolidine ring, which is known for its biological relevance, particularly in the context of enzyme inhibition and interaction with nucleic acids.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Protein Interaction: It has been shown to bind to proteins, potentially affecting their activity and stability.

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. A study demonstrated its effectiveness against various pathogens, including:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Klebsiella pneumoniae | 12 | 64 |

These findings suggest that the compound could be explored as a new antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This effect is crucial for developing therapies aimed at inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Case Studies

-

Antimicrobial Efficacy Study:

A recent study evaluated the efficacy of this compound against clinical isolates of Klebsiella oxytoca. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a potential role in treating infections caused by multidrug-resistant organisms . -

Anti-inflammatory Mechanism Investigation:

Another study focused on the anti-inflammatory properties of the compound. Researchers found that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of 4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate?

- Methodological Answer : A combination of IR spectroscopy (to identify functional groups like carbonyl and nitro groups), ¹H and ¹³C NMR (to confirm proton environments and carbon frameworks), and elemental analysis (to verify stoichiometry) is critical. For example, IR can detect the C=O stretch (~1700 cm⁻¹) of the carboxylate and imidazolidinone moieties, while NMR resolves aromatic protons (δ 7-8 ppm for nitrophenyl) and aliphatic protons in the imidazolidine ring. These methods parallel the characterization of structurally related compounds, such as benzothiazol derivatives .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and UV detection (λ = 254 nm) is recommended for purity assessment. A solvent gradient (e.g., acetonitrile/water) can separate impurities. Additionally, melting point determination (compared to literature values) and thin-layer chromatography (TLC) using silica gel plates with a suitable eluent (e.g., ethyl acetate/hexane) provide preliminary purity checks. These methods align with protocols used for analogous heterocyclic compounds .

Q. What are the key considerations for designing a synthetic route for this compound?

- Methodological Answer : Focus on reactivity of intermediates : The nitro group in 4-nitrophenyl derivatives is electron-withdrawing, which may require controlled reaction conditions (e.g., anhydrous environment) to avoid side reactions. Use carbodiimide coupling agents (e.g., DCC or EDC) to form the carboxylate ester linkage between 4-nitrophenol and 2-oxoimidazolidine-1-carboxylic acid. Monitor reaction progress via TLC or in-situ IR. Similar strategies are employed in synthesizing imidazolidinone derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. If discrepancies arise (e.g., unexpected bond lengths), cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments. For example, in a related nitrophenyl-thiosemicarbazide compound, SCXRD resolved ambiguities in tautomeric forms observed in NMR . WinGX can assist in data visualization and validation .

Q. What strategies optimize reaction yields for moisture-sensitive intermediates in the synthesis?

- Methodological Answer : Employ Schlenk techniques or a glovebox to handle hygroscopic intermediates. Use molecular sieves (3Å) in reaction solvents (e.g., DMF or THF) to scavenge water. For example, in the synthesis of sulfonyl-imidazolidine derivatives, anhydrous conditions were critical to prevent hydrolysis of the carbonyl chloride intermediate . Monitor reaction progress under inert gas (N₂/Ar) and use syringe pumps for controlled reagent addition .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT-based transition state analysis (e.g., Gaussian 16) to model reaction pathways. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the nitro group’s para position may direct nucleophilic attack on the carbonyl carbon. Compare with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) to validate computational predictions. This approach mirrors studies on nitrophenyl-activated ester reactivity .

Q. What protocols ensure reproducibility in crystallizing this compound for SCXRD?

- Methodological Answer : Use solvent diffusion (e.g., layering hexane over a saturated DCM solution) to grow single crystals. Optimize temperature (e.g., 4°C for slow crystallization) and solvent polarity. For nitrophenyl derivatives, mixed solvents (e.g., ethanol/water) often yield suitable crystals. Pre-screen conditions via powder XRD to identify polymorphs. The SHELX suite’s SHELXD and SHELXE are robust for phase determination in challenging cases .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to meet academic standards?

- Methodological Answer : Include detailed reaction parameters : equivalents, temperature, time, solvent purity, and workup steps (e.g., extraction, drying agents). Report spectroscopic data with peak assignments (e.g., NMR δ values, IR bands) and crystallographic parameters (e.g., CCDC deposition number, R-factors). Follow IUPAC guidelines for nomenclature and CIF files for SCXRD data, as demonstrated in Acta Crystallographica submissions .

Q. What statistical approaches are suitable for analyzing reaction yield variability?

- Methodological Answer : Apply ANOVA to assess the significance of variables (e.g., temperature, catalyst loading). Use Design of Experiments (DoE) software (e.g., JMP or Minitab) for factorial optimization. For example, a central composite design could optimize coupling reaction yields by varying equivalents of carbodiimide and reaction time. Report confidence intervals (95%) and p-values to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.